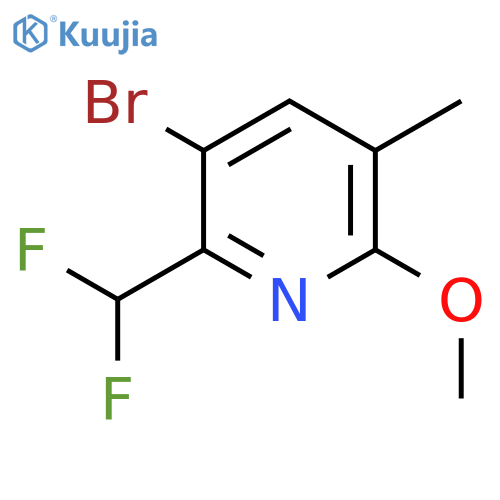Cas no 1805246-48-3 (3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine)

1805246-48-3 structure
商品名:3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
CAS番号:1805246-48-3
MF:C8H8BrF2NO
メガワット:252.056028366089
CID:4933105
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
-
- インチ: 1S/C8H8BrF2NO/c1-4-3-5(9)6(7(10)11)12-8(4)13-2/h3,7H,1-2H3
- InChIKey: NTJWWGDMRYZHOM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(N=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020005998-500mg |
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine |
1805246-48-3 | 97% | 500mg |
$931.00 | 2022-04-01 | |
| Alichem | A020005998-1g |
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine |
1805246-48-3 | 97% | 1g |
$1,797.60 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1805246-48-3 (3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine) 関連製品
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
